3-(3,4-dimethoxyphenyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(3,4-dimethoxyphenyl)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of multiple methoxy groups and a hydrazide functional group further enhances its chemical reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 2,4,5-trimethoxybenzaldehyde under acidic conditions to yield the final product. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the use of catalysts such as acetic acid to facilitate the condensation reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethoxyphenyl)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The hydrazide group can be reduced to form hydrazines.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of the hydrazide group would produce hydrazines.
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group can form hydrogen bonds with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes. Additionally, the aromatic rings and methoxy groups may facilitate interactions with hydrophobic pockets in proteins, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-dimethoxyphenyl)-2-propenoyl-pyrrolidine: Known for its analgesic activity and distinct structural features.
4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol: Another compound with similar methoxy groups and aromatic rings, used in various chemical and biological studies.
Uniqueness
3-(3,4-dimethoxyphenyl)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide stands out due to its combination of a pyrazole ring, multiple methoxy groups, and a hydrazide functional group. This unique structure imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C22H24N4O6 |
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Molecular Weight |
440.4 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C22H24N4O6/c1-28-17-7-6-13(8-19(17)30-3)15-10-16(25-24-15)22(27)26-23-12-14-9-20(31-4)21(32-5)11-18(14)29-2/h6-12H,1-5H3,(H,24,25)(H,26,27)/b23-12+ |
InChI Key |
UVTUGTMCCRUBAY-FSJBWODESA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=C(C=C3OC)OC)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=C(C=C3OC)OC)OC)OC |
Origin of Product |
United States |
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